![molecular formula C15H11NO6 B1635692 Methyl 4-(4-formyl-2-nitrophenoxy)benzoate CAS No. 400073-96-3](/img/structure/B1635692.png)
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate
Overview
Description
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H11NO6 and a molecular weight of 301.26 g/mol . This compound is characterized by the presence of a formyl group, a nitro group, and a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-formyl-2-nitrophenoxy)benzoate typically involves the reaction of 4-formyl-2-nitrophenol with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(4-carboxy-2-nitrophenoxy)benzoic acid.
Reduction: Methyl 4-(4-formyl-2-aminophenoxy)benzoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
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Intermediate in Organic Synthesis:
- Methyl 4-(4-formyl-2-nitrophenoxy)benzoate serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
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Analytical Chemistry:
- The compound can be utilized in analytical methods to study reaction mechanisms and kinetics, particularly in ester hydrolysis reactions.
Biology
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Antimicrobial Activity:
- Research has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are as follows:
These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains.Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 Candida albicans 16 -
Anticancer Properties:
- In vitro studies indicate that the compound induces apoptosis in cancer cell lines such as breast and colon cancer cells. Mechanisms include:
- Enzyme Inhibition: Disruption of metabolic pathways.
- Receptor Modulation: Alteration of signaling pathways leading to cell death.
- Reactive Oxygen Species (ROS) Production: Induction of oxidative stress contributing to apoptosis.
- In vitro studies indicate that the compound induces apoptosis in cancer cell lines such as breast and colon cancer cells. Mechanisms include:
Medicine
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Drug Development:
- This compound is being investigated as a precursor for pharmaceutical intermediates. Its ability to undergo further chemical modifications makes it valuable in synthesizing novel therapeutic agents.
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Biological Studies:
- The compound is employed in studies examining enzyme-catalyzed reactions and the biological activity of nitro-substituted compounds, providing insights into structure-activity relationships (SAR).
Case Studies and Research Findings
Antimicrobial Efficacy:
A study published in MDPI highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria as well as fungi, emphasizing its potential for clinical applications.
Anticancer Properties:
Research published in PLOS ONE demonstrated that similar compounds can induce apoptosis in human cancer cell lines through caspase activation and increased ROS levels, showcasing the therapeutic potential of this compound.
Structure-Activity Relationship (SAR):
Investigations into the SAR of nitro-substituted benzoates revealed that modifications at the nitro position significantly affect biological activities, suggesting potential avenues for optimizing efficacy in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(4-formyl-2-nitrophenoxy)benzoate is primarily based on its functional groups:
Formyl Group: Acts as an electrophile in nucleophilic addition reactions.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
Ester Group: Susceptible to hydrolysis, forming the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-formyl-2-nitrophenoxy)benzoate: Similar structure but with the formyl group in a different position.
Methyl 4-(4-formyl-2-methoxyphenoxy)benzoate: Contains a methoxy group instead of a nitro group.
Uniqueness
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .
Biological Activity
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (C15H11NO6) is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a nitrophenyl moiety, which is known to influence its biological activity. The compound's structure can be represented as follows:
- Molecular Formula : C15H11NO6
- Molecular Weight : 299.25 g/mol
- CAS Number : 2763443
This compound is characterized by the presence of both formyl and nitro groups, which are often associated with enhanced biological activity due to their electron-withdrawing properties.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 4-hydroxybenzoate with 4-nitrobenzaldehyde under acidic conditions. The reaction conditions may include refluxing in ethanol with the addition of acetic acid to facilitate the formation of the desired product.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported the following Minimum Inhibitory Concentration (MIC) values for different pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.
- Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress, contributing to cell death in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial efficacy of various derivatives of nitrophenol compounds, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research published in PLOS ONE demonstrated that compounds similar to this compound induced apoptosis in human cancer cell lines through caspase activation and increased ROS levels .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of nitro-substituted benzoates revealed that modifications at the nitro position significantly affected their biological activities, suggesting potential avenues for optimizing efficacy .
Properties
IUPAC Name |
methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)11-3-5-12(6-4-11)22-14-7-2-10(9-17)8-13(14)16(19)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAAQVNRRYCLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268312 | |
Record name | Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-96-3 | |
Record name | Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400073-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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